Potassium 2-iodo-5-methylbenzenesulfonate
Overview
Description
Potassium 2-iodo-5-methylbenzenesulfonate is an organic compound with the molecular formula C7H6IKO3S. It appears as a white to light yellow crystalline powder and is soluble in water and some organic solvents . This compound is used as an important intermediate in organic synthesis, particularly in the preparation of other organic compounds .
Preparation Methods
Potassium 2-iodo-5-methylbenzenesulfonate can be synthesized by reacting 2-iodo-5-methylbenzenesulfonic acid with potassium hydroxide . The reaction typically involves dissolving the acid in a suitable solvent, such as water or an organic solvent, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
Potassium 2-iodo-5-methylbenzenesulfonate is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. One of its notable applications is as a catalyst for the oxidation of alcohols using Oxone as the terminal oxidant . This compound serves as an alternative to stoichiometric hypervalent iodine oxidants and is highly effective in the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones . The major products formed from these reactions depend on the specific alcohol being oxidized and the reaction conditions employed.
Scientific Research Applications
Potassium 2-iodo-5-methylbenzenesulfonate has several scientific research applications, particularly in the fields of chemistry and industry. It is widely used as a catalyst for greener oxidation processes, providing an environmentally friendly alternative to traditional oxidants . This compound is also employed in the synthesis of various organic compounds, making it a valuable intermediate in organic chemistry . Additionally, its use in selective oxidation reactions has implications for the development of new pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism by which potassium 2-iodo-5-methylbenzenesulfonate exerts its effects involves its role as a catalyst in oxidation reactions. The compound facilitates the transfer of oxygen from Oxone to the alcohol substrate, resulting in the formation of the desired oxidation products . The molecular targets and pathways involved in this process include the activation of the alcohol substrate and the stabilization of the transition state, which enhances the efficiency and selectivity of the oxidation reaction .
Comparison with Similar Compounds
Potassium 2-iodo-5-methylbenzenesulfonate can be compared to other similar compounds, such as potassium 2-iodoxybenzenesulfonate and potassium 2-iodo-5-nitrobenzenesulfonate. These compounds share similar structural features and are used in similar applications, particularly as catalysts for oxidation reactions . this compound is unique in its ability to provide high selectivity and efficiency in the oxidation of alcohols, making it a preferred choice for certain applications .
Properties
IUPAC Name |
potassium;2-iodo-5-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S.K/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQHEPUFDZVNHD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IKO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694988 | |
Record name | Potassium 2-iodo-5-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093215-92-9 | |
Record name | Potassium 2-iodo-5-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1093215-92-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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